molecular formula C21H19FN4O2 B11205914 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11205914
M. Wt: 378.4 g/mol
InChI Key: NXTBKZCUJKEQCR-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrimidine Ring: The next step involves the cyclization of the benzimidazole derivative with a suitable pyrimidine precursor. This can be achieved through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring. Sodium borohydride is a common reducing agent used for this purpose.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of key metabolic pathways.

    Receptor Binding: It can bind to specific receptors on the cell surface, leading to the modulation of signal transduction pathways. This can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, benzimidazole, lacks the additional pyrimidine and fluorophenyl groups, making it less complex and potentially less active in certain applications.

    2-(4-fluorophenyl)benzimidazole: This compound contains the fluorophenyl group but lacks the pyrimidine ring, which may result in different biological activities.

    Pyrimido[1,2-a]benzimidazole: This compound contains the fused pyrimidine ring but lacks the fluorophenyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H19FN4O2/c1-13(2)23-19(27)12-25-17-5-3-4-6-18(17)26-20(28)11-16(24-21(25)26)14-7-9-15(22)10-8-14/h3-11,13H,12H2,1-2H3,(H,23,27)

InChI Key

NXTBKZCUJKEQCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2N3C1=NC(=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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